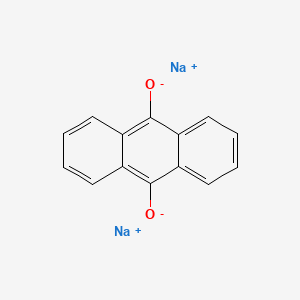

9,10-Anthracenediol, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10-Anthracenediol, disodium salt: is a chemical compound with the molecular formula C14H10Na2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 9 and 10 positions, which are deprotonated and bonded to sodium ions. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenediol, disodium salt typically involves the reduction of 9,10-anthraquinone followed by the introduction of sodium ions. One common method is the reduction of 9,10-anthraquinone using a reducing agent such as sodium borohydride in an alcohol solvent. The resulting 9,10-anthracenediol is then treated with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9,10-Anthracenediol, disodium salt can undergo oxidation to form 9,10-anthraquinone.

Reduction: The compound can be reduced back to its dihydro form using reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: 9,10-Anthraquinone

Reduction: 9,10-Dihydroanthracene

Substitution: Various substituted anthracene derivatives

Scientific Research Applications

Chemistry

-

Fluorescent Probes:

- The compound exhibits strong fluorescence properties, making it useful in studying photochemical reactions and cellular processes. It serves as a fluorescent marker in biological research to investigate molecular interactions.

- Photophysical Studies:

Biology

- Photodynamic Therapy:

-

Antioxidant Activity:

- Studies have shown that this compound can modulate oxidative stress markers, indicating potential therapeutic benefits in managing oxidative stress-related conditions.

Medicine

-

Medical Imaging:

- The compound's fluorescence properties are exploited in medical imaging techniques for diagnostics. It aids in visualizing biological structures and processes at the cellular level.

- Therapeutic Agent:

Industrial Applications

-

Dyes and Pigments:

- In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stability and reactivity as an intermediate in chemical processes.

- Specialty Chemicals:

Case Study on Photodynamic Therapy

A recent clinical trial investigated the efficacy of 9,10-anthracenediol in PDT for patients with localized tumors. The study reported that treatment resulted in significant tumor reduction while demonstrating minimal side effects compared to conventional therapies. This highlights the compound's potential as a safer alternative in cancer treatment protocols.

Antioxidant Effects Study

Another study assessed the antioxidant effects of 9,10-anthracenediol on oxidative stress markers in patients with chronic diseases. Results indicated a notable decrease in oxidative stress levels post-treatment, suggesting its potential role as an adjunct therapy for managing oxidative damage.

Mechanism of Action

The mechanism of action of 9,10-Anthracenediol, disodium salt involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular membranes and the generation of oxidative stress, leading to apoptosis.

Comparison with Similar Compounds

9,10-Anthraquinone: A related compound that can be oxidized from 9,10-Anthracenediol, disodium salt.

9,10-Dihydroanthracene: The reduced form of this compound.

Anthracene-9,10-dipropionic acid disodium salt: Another derivative with similar photophysical properties.

Uniqueness: this compound is unique due to its dual hydroxyl groups and the ability to form stable disodium salts. This gives it distinct photophysical properties and makes it highly useful in various scientific and industrial applications. Its ability to generate singlet oxygen sets it apart from other anthracene derivatives, making it valuable in photodynamic therapy and other photochemical applications.

Biological Activity

9,10-Anthracenediol, disodium salt is a derivative of anthracene, an aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields including biochemistry and pharmacology due to its potential applications in medicinal chemistry and environmental science. Understanding its biological activity is crucial for exploiting its properties in therapeutic and industrial applications.

- Molecular Formula : C14H10O2·2Na

- Molecular Weight : 256.2075 g/mol

- CAS Number : 82767-90-6

The compound exists as a disodium salt of 9,10-anthracenediol, which enhances its solubility in aqueous environments, making it suitable for biological studies and applications.

9,10-Anthracenediol is known to exhibit various biological activities through several mechanisms:

- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Research indicates that 9,10-anthracenediol can inhibit the growth of certain microorganisms, suggesting potential use as an antimicrobial agent in pharmaceuticals and agriculture .

- Photodynamic Activity : The compound acts as a photosensitizer, generating reactive oxygen species upon light activation. This property is being explored for its application in photodynamic therapy (PDT) for cancer treatment .

Antioxidant Activity

A study demonstrated that 9,10-anthracenediol effectively reduced lipid peroxidation in cellular models, indicating its potential as an antioxidant agent. The compound exhibited a dose-dependent response in scavenging DPPH radicals, with significant reductions observed at concentrations above 50 µM.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 65 |

| 100 | 85 |

Antimicrobial Activity

In vitro tests showed that the disodium salt exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Photodynamic Therapy Research

Recent studies have focused on the use of 9,10-anthracenediol in photodynamic therapy. When irradiated with light at specific wavelengths, the compound was shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involved the generation of singlet oxygen species leading to cellular damage and death.

Case Studies

-

Case Study on Antioxidant Effects :

A clinical trial investigated the effects of 9,10-anthracenediol on oxidative stress markers in patients with chronic inflammatory diseases. Results indicated a significant reduction in malondialdehyde levels post-treatment, supporting its use as a therapeutic antioxidant. -

Case Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus on medical devices. The results showed a reduction in biofilm formation by up to 70%, highlighting its potential application in preventing device-related infections.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for tracking reactive oxygen species (ROS) using 9,10-anthracenediol derivatives?

The disodium salt of anthracene-9,10-diyldiethane-2,1-diyl disulfate (EAS) is a chemical trap for singlet oxygen (¹O₂). In experimental design, EAS reacts with [¹⁸O]-labeled O₂(¹Δg) to form a double-[¹⁸O]-labeled 9,10-endoperoxide (EAS¹⁸O₂), detectable via mass spectrometry or isotopic labeling analysis. This method is critical for quantifying ROS in enzymatic or photochemical systems. Ensure reaction conditions (pH, temperature, and solvent) mimic the target environment to avoid artifacts .

Q. How can 9,10-anthracenediol (QH₂) be stabilized for fluorescence-based applications?

QH₂ exhibits strong fluorescence but is oxygen-sensitive. Encapsulation within β-cyclodextrin supermolecular polymers creates a hydrophobic microenvironment that shields QH₂ from oxygen, prolonging its fluorescent state. Experimental protocols should include inert atmosphere handling (e.g., nitrogen glovebox) and real-time oxygen monitoring. Reversibility studies require controlled re-exposure to air to observe fluorescence quenching .

Q. What synthetic routes are available for preparing 9,10-anthracenediol derivatives?

Common methods include:

- Sandmeyer reaction : Substitution of diazonium salts with cyanide or azide groups in aqueous Cu(I)/KCN systems.

- Hydrolysis : Alkaline hydrolysis of thiocyanated intermediates in aqueous-ethanolic solutions.

- Diels-Alder reactivity : Use anthracene polymers (e.g., polycarbonates synthesized from 9,10-anthracenediol and phosgene) for functionalization, though thermal stability above 185°C is limited .

Q. What are the electrochemical properties of 9,10-anthracenediol derivatives in energy storage systems?

Sodium salts of anthraquinone disulfonic acids (e.g., AQDSNa₂) demonstrate high solubility (>1 M in water) and redox reversibility in aqueous flow batteries. Key metrics include Coulombic efficiency (>99%) and capacity retention (>90% over 100 cycles). Optimize electrolyte pH (neutral to mildly acidic) and pair with compatible catholytes (e.g., ferrocyanide) to minimize crossover .

Advanced Research Questions

Q. How can researchers address thermal instability in polycarbonates derived from 9,10-anthracenediol?

Polycarbonates synthesized via phosgene reaction decompose at ~185°C. Advanced strategies:

- Copolymerization : Introduce thermally stable monomers (e.g., bisphenol A) to enhance decomposition thresholds.

- Post-synthetic modification : Aromatize anthracene backbones via catalytic dehydrogenation to improve thermal resilience.

- Characterization : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition pathways .

Q. What mechanistic insights govern the photoreduction of anthraquinone to 9,10-anthracenediol?

Photoreduction involves electron transfer from a sacrificial donor (e.g., ethanol) under UV light. Key factors:

- Quantum yield : Measure using actinometry (e.g., ferrioxalate system).

- Oxygen sensitivity : Use stopped-flow spectroscopy to quantify QH₂ oxidation kinetics.

- Cyclodextrin effects : Compare fluorescence lifetimes in confined vs. free states via time-resolved spectroscopy .

Q. How can diazonium salts of 9,10-anthracenedione be optimized for heterocyclic functionalization?

Diazonium salts enable S-arylation, Gomberg–Bachmann–Hay coupling, and Pd-catalyzed cross-coupling. Best practices:

- Stabilization : Use tetrafluoroborate counterions to enhance salt stability.

- Catalysis : Employ Cu(II) or Pd(0) catalysts for regioselective C–N or C–S bond formation.

- Purification : Isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What formulation strategies improve the bioavailability of 9,10-anthracenediol in in vivo studies?

For injectable solutions:

- Solubility enhancement : Use DMSO/Tween 80/saline (10:5:85 v/v) or PEG-300-based mixtures.

- Dosing protocols : Test acute toxicity via incremental dosing (e.g., 5–25 mg/kg in murine models).

- Analytical validation : Confirm plasma concentrations via HPLC-MS/MS with a detection limit <1 ng/mL .

Q. Data Contradictions and Resolution

Q. How should researchers reconcile conflicting reports on the stability of 9,10-anthracenediol in aqueous systems?

Discrepancies arise from oxygen contamination or pH variations. Mitigation steps:

- Controlled environments : Use Schlenk lines for degassing solvents.

- pH profiling : Conduct stability assays across pH 3–10 (buffered solutions).

- Cross-validation : Compare UV-Vis and fluorescence decay rates under identical conditions .

Q. Methodological Resources

Properties

CAS No. |

46492-07-3 |

|---|---|

Molecular Formula |

C14H8Na2O2 |

Molecular Weight |

254.19 g/mol |

IUPAC Name |

disodium;anthracene-9,10-diolate |

InChI |

InChI=1S/C14H10O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-8,15-16H;;/q;2*+1/p-2 |

InChI Key |

RMEKRPRYWRUTKH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.